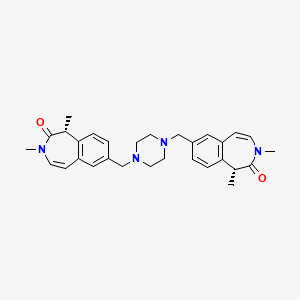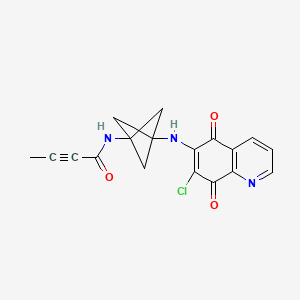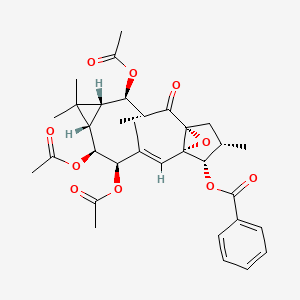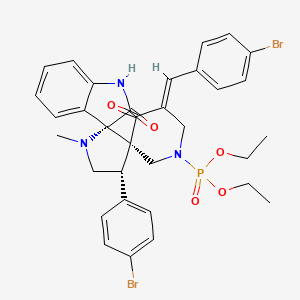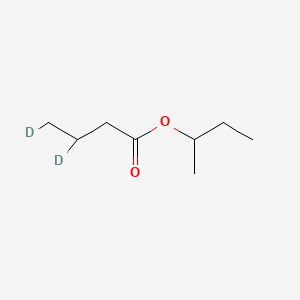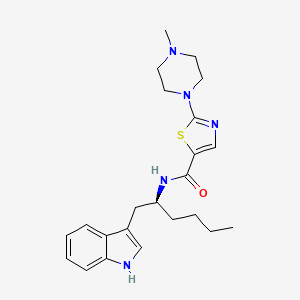
Anticancer agent 194
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 194 is a synthetic compound known for its potential in cancer treatment. It is characterized by its molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . This compound has shown promise in preclinical studies for its ability to induce cell death in cancer cells, making it a candidate for further research and development in oncology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 194 involves multiple steps, starting with the preparation of the core structure followed by functionalization to achieve the desired properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized through various chemical reactions to introduce specific functional groups that enhance its anticancer properties.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as better heat and mass transfer, improved process control, and safety . This method allows for the efficient production of the compound in large quantities, making it suitable for further development and clinical trials.
化学反応の分析
Types of Reactions: Anticancer agent 194 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives with different functional groups.
科学的研究の応用
Anticancer agent 194 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: It is used in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Industry: It is used in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of Anticancer agent 194 involves the induction of ferroptosis and autophagy in cancer cells . Ferroptosis is a form of programmed cell death characterized by the accumulation of reactive oxygen species and lipid peroxidation. Autophagy is a cellular process that involves the degradation of damaged organelles and proteins. This compound triggers these processes by increasing the levels of reactive oxygen species and decreasing the expression of glutathione peroxidase 4 (GPX4), a key enzyme involved in protecting cells from oxidative damage .
類似化合物との比較
- Quinoline-chalcone hybrids
- Nitrogen-containing heterocycles (e.g., pyrrole, pyrrolidine, pyridine)
特性
分子式 |
C12H16ClN3O2 |
|---|---|
分子量 |
269.73 g/mol |
IUPAC名 |
N-(2-chloroethyl)-6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C12H16ClN3O2/c1-18-9-2-3-11-10(8-9)14-6-7-16(11)12(17)15-5-4-13/h2-3,8,14H,4-7H2,1H3,(H,15,17) |
InChIキー |
NNIROXLOWVWZQU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(CCN2)C(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


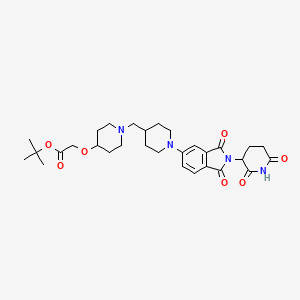
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
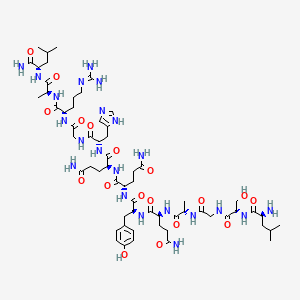
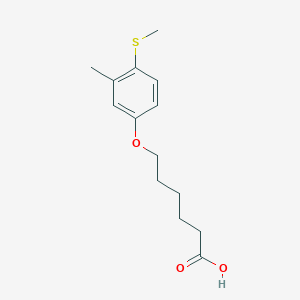
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)

